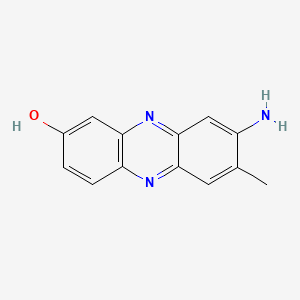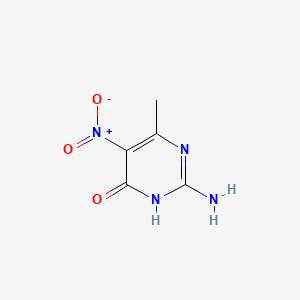![molecular formula C12H13N3OS B1384260 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol CAS No. 1114596-99-4](/img/structure/B1384260.png)
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol
Übersicht
Beschreibung
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol is a specialty product for proteomics research . It has a molecular formula of C12H13N3OS and a molecular weight of 247.32 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol include a molecular weight of 247.32 g/mol . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Antitrypanosomal Activity
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol: derivatives have been studied for their potential in treating human African trypanosomiasis (HAT) , also known as sleeping sickness. This disease is caused by protozoa of the genus Trypanosoma, and the compound has shown promising results against Trypanosoma brucei rhodesiense , the causative organism .
Anti-Plasmodial Properties
These derivatives also exhibit significant activity against Plasmodium falciparum NF54 , the parasite responsible for malaria. The structural modifications of the compound influence its antiplasmodial activity, which is crucial for developing new treatments as resistance to current therapies grows .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives, including 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol , are known for their broad spectrum of biological activities. They have been reported to possess antimicrobial and antifungal properties, which are valuable in developing new antibiotics and antifungal agents .
Cancer Research
The pyrimidine scaffold is a common feature in many anticancer drugs. Research into substituted pyrimidines, such as 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol , has shown potential in the modulation of myeloid leukemia and breast cancer. These compounds can act as DNA topoisomerase II inhibitors, which are vital in cancer treatment strategies .
Cardiovascular Therapeutics
Substituted pyrimidines are also explored for their cardiovascular benefits. They can act as vascular relaxation agents, which are important for treating diseases related to the ciliary artery and providing neuroprotection for retinal ganglion cells. This makes them candidates for ocular therapeutics .
Antidiabetic Activity
The compound’s derivatives have been investigated for their role as DPP-IV inhibitors, which are essential in managing type 2 diabetes. Their ability to modulate the adenosine A2a receptor also presents opportunities for developing new antidiabetic medications .
Wirkmechanismus
Biochemical Pathways
It’s known that 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . The downstream effects of these pathways are still under investigation.
Result of Action
Some 2-aminopyrimidine derivatives have shown to exhibit good antitrypanosomal activity and excellent antiplasmodial activity .
Eigenschaften
IUPAC Name |
2-amino-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-10(5-3-8)17-7-9-6-11(16)15-12(13)14-9/h2-6H,7H2,1H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVQJAEGVOEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



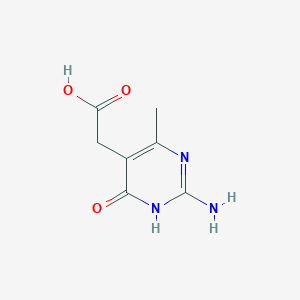
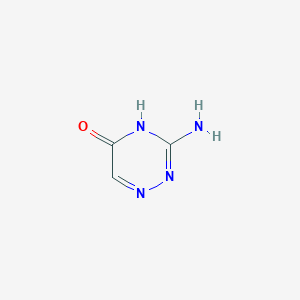

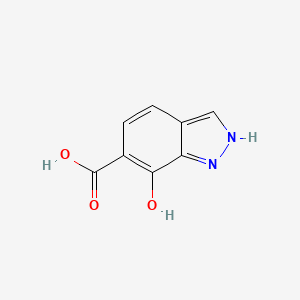

![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)
![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)

![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)
![7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384190.png)
![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B1384193.png)

